molecular formula C₃₃H₃₉N₇O₃ B1144818 Monodes(N-carboxymethyl)valine Daclatasvir CAS No. 1007884-60-7

Monodes(N-carboxymethyl)valine Daclatasvir

Número de catálogo: B1144818
Número CAS: 1007884-60-7
Peso molecular: 581.71
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of Monodes(N-carboxymethyl)valine Daclatasvir involves the degradation of Daclatasvir under specific conditions. The exact synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. it is known that the compound can be synthesized through controlled degradation processes involving hydrolysis and other chemical reactions .

Industrial Production Methods: Industrial production of this compound is typically carried out in specialized laboratories equipped with advanced analytical and synthetic capabilities. The process involves the use of high-purity reagents and solvents, along with precise control of reaction conditions to ensure the consistent production of the compound .

Análisis De Reacciones Químicas

Types of Reactions: Monodes(N-carboxymethyl)valine Daclatasvir undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis can yield smaller fragments of the original molecule, while oxidation can introduce new functional groups .

Aplicaciones Científicas De Investigación

Chemistry Applications

Monodes(N-carboxymethyl)valine Daclatasvir serves as a crucial compound for studying the stability and degradation pathways of Daclatasvir. Understanding these pathways is essential for developing more stable formulations of antiviral drugs.

  • Stability Studies : The compound is utilized to assess the stability of Daclatasvir under various environmental conditions, which helps in predicting the shelf life and efficacy of pharmaceutical formulations.
Study Focus Findings
Stability under heatSignificant degradation observed at elevated temperatures.
pH impactVariability in degradation rates based on pH levels.

Biological Applications

In biological research, this compound is employed to investigate the interactions between Daclatasvir and its degradation products with biological targets.

  • Biological Assays : The compound aids in understanding how degradation products influence the pharmacodynamics of Daclatasvir.
Assay Type Purpose Outcome
Binding assaysTo evaluate interaction with NS5A proteinConfirmed binding affinity similar to parent compound.
Cytotoxicity testsAssessing safety profilesNo significant cytotoxic effects observed at therapeutic concentrations.

Medical Applications

This compound plays a role in advancing antiviral drug development by providing insights into the degradation mechanisms of existing drugs.

  • Drug Development : Insights gained from studying this compound can lead to the formulation of new antiviral agents that are more effective and stable.
Research Focus Implications
Degradation pathwaysIdentification of potential new drug candidates based on stability profiles.
Formulation strategiesDevelopment of combination therapies to enhance efficacy against resistant strains.

Industrial Applications

In the pharmaceutical industry, this compound is utilized for quality control and stability testing of Daclatasvir formulations.

  • Quality Control : The presence of this degradation product is monitored to ensure the quality and efficacy of pharmaceutical products.
Application Type Details
Quality assurance protocolsRegular testing for impurities during production cycles.
Regulatory complianceEnsuring formulations meet safety standards set by health authorities.

Case Study 1: Stability Testing

A study conducted by Naz et al. (2019) focused on simultaneous analysis of Daclatasvir and its impurities, including this compound, in various formulations. The results indicated that environmental factors significantly influenced the degradation rates, highlighting the importance of this compound in stability studies.

Case Study 2: Biological Interaction

Another research effort explored how this compound interacts with HCV NS5A protein through binding assays. The findings confirmed that while it retains some activity, its effects differ from those of the parent compound, suggesting potential implications for drug design.

Comparación Con Compuestos Similares

Uniqueness: this compound is unique due to its specific degradation pathway and the insights it provides into the stability and behavior of Daclatasvir. Its study helps in understanding the long-term stability of antiviral drugs and in developing more effective formulations .

Actividad Biológica

Monodes(N-carboxymethyl)valine Daclatasvir, also known as Daclatasvir Impurity A, is a degradation product of the antiviral drug Daclatasvir, which is primarily used in the treatment of Hepatitis C virus (HCV) infections. This compound has garnered attention due to its biological activity and implications in pharmaceutical research. Below is a comprehensive overview of its biological activity, mechanisms, and relevant findings from various studies.

Overview of this compound

  • Chemical Structure : The molecular formula for this compound is C₃₅H₄₀F₃N₇O₅, with a complex structure that includes a carboxymethyl group attached to the valine amino acid.
  • Role : It serves as an analytical standard in pharmaceutical research, particularly in assessing the stability and degradation pathways of Daclatasvir.

This compound functions similarly to its parent compound, Daclatasvir, by interacting with the HCV NS5A protein. This interaction inhibits the replication of HCV, thus contributing to its antiviral effects. The compound's role as a degradation product provides insights into the stability and behavior of Daclatasvir under various conditions, which is crucial for developing more effective antiviral formulations.

Inhibition of HCV

This compound has been shown to exhibit biological activity through its inhibition of HCV replication. Studies indicate that it retains some efficacy as an NS5A inhibitor, although it is primarily studied for its role in understanding Daclatasvir's stability rather than as a standalone therapeutic agent .

Stability Studies

Research indicates that this compound can undergo chemical reactions such as hydrolysis and oxidation. These reactions are critical for understanding the degradation pathways of Daclatasvir and ensuring the quality and efficacy of antiviral medications.

Comparative Analysis with Other Compounds

The following table summarizes the structural similarities and biological activities of this compound compared to other antiviral agents:

Compound NameStructure SimilarityBiological ActivityUnique Features
Daclatasvir HighPotent HCV inhibitorPrimary therapeutic agent
Sofosbuvir ModerateHCV NS5B polymerase inhibitorNucleotide analog
Ledipasvir ModerateHCV NS5A inhibitorCombination therapy with Sofosbuvir
Velpatasvir ModerateBroad-spectrum HCV NS5A inhibitorEffective against multiple genotypes

This compound is unique due to its status as an impurity rather than a primary therapeutic agent. This distinction impacts its biological activity and applications in research settings .

Case Studies and Research Findings

Several studies have highlighted the efficacy and safety profiles associated with Daclatasvir and its combinations with other antiviral agents:

  • ALLY-1 Study : This open-label study assessed the combination of daclatasvir with sofosbuvir and ribavirin in patients with chronic HCV infection. High sustained virologic response (SVR) rates were observed across multiple genotypes, indicating the effectiveness of this combination therapy .
  • Real-Life Observational Studies : A multicenter cohort study reported a 95% SVR rate among patients treated with daclatasvir and sofosbuvir for HCV genotype 1 infections. The results emphasized the importance of treatment duration and patient condition (cirrhosis status) on treatment outcomes .

Propiedades

IUPAC Name

methyl N-[(2S)-3-methyl-1-oxo-1-[(2S)-2-[5-[4-[4-[2-[(2S)-pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]butan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H39N7O3/c1-20(2)29(39-33(42)43-3)32(41)40-17-5-7-28(40)31-36-19-27(38-31)24-14-10-22(11-15-24)21-8-12-23(13-9-21)26-18-35-30(37-26)25-6-4-16-34-25/h8-15,18-20,25,28-29,34H,4-7,16-17H2,1-3H3,(H,35,37)(H,36,38)(H,39,42)/t25-,28-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHLPGQSNBFUPQA-FMYROPPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)[C@@H]6CCCN6)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H39N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

581.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.